molecular formula C10H9ClFNO3 B13482118 2-(4-Chloro-3-fluorophenyl)-2-acetamidoacetic acid

2-(4-Chloro-3-fluorophenyl)-2-acetamidoacetic acid

Cat. No.: B13482118
M. Wt: 245.63 g/mol
InChI Key: HIQKAIRAUNKQMY-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)-2-acetamidoacetic acid is a chemical compound that belongs to the class of acetamido acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)-2-acetamidoacetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-3-fluoroaniline.

    Acetylation: The 4-chloro-3-fluoroaniline is acetylated using acetic anhydride to form 4-chloro-3-fluoroacetanilide.

    Bromination: The acetanilide derivative is then brominated to introduce a bromo group at the para position.

    Substitution Reaction: The bromo derivative undergoes a substitution reaction with glycine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)-2-acetamidoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)-2-acetamidoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-2-acetamidoacetic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The acetamido group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorophenylboronic acid
  • 2-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylboronic acid

Uniqueness

2-(4-Chloro-3-fluorophenyl)-2-acetamidoacetic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. The acetamidoacetic acid moiety further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C10H9ClFNO3

Molecular Weight

245.63 g/mol

IUPAC Name

2-acetamido-2-(4-chloro-3-fluorophenyl)acetic acid

InChI

InChI=1S/C10H9ClFNO3/c1-5(14)13-9(10(15)16)6-2-3-7(11)8(12)4-6/h2-4,9H,1H3,(H,13,14)(H,15,16)

InChI Key

HIQKAIRAUNKQMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC(=C(C=C1)Cl)F)C(=O)O

Origin of Product

United States

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